7-Bromohept-5-ynenitrile

Organic Synthesis Alkylation Prostaglandin Analogs

7-Bromohept-5-ynenitrile is a bifunctional alkyne building block that combines a terminal bromoalkyne and a nitrile group within a linear C7 chain. This structural motif enables orthogonal reactivity: the alkyne participates in cycloaddition and cross-coupling chemistry, while the nitrile serves as a handle for nucleophilic addition or subsequent functional group interconversion.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 53574-62-2
Cat. No. B12973511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromohept-5-ynenitrile
CAS53574-62-2
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESC(CC#CCBr)CC#N
InChIInChI=1S/C7H8BrN/c8-6-4-2-1-3-5-7-9/h1,3,5-6H2
InChIKeyXDSYGPQIMBIKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromohept-5-ynenitrile (CAS 53574-62-2): Bifunctional Alkyne-Nitrile Electrophile for Precision Organic Synthesis


7-Bromohept-5-ynenitrile is a bifunctional alkyne building block that combines a terminal bromoalkyne and a nitrile group within a linear C7 chain [1]. This structural motif enables orthogonal reactivity: the alkyne participates in cycloaddition and cross-coupling chemistry, while the nitrile serves as a handle for nucleophilic addition or subsequent functional group interconversion [1]. The compound is prepared from 2-(prop-2-ynyloxy)tetrahydro-2H-pyran and 1-bromo-4-chlorobutane via a concise synthetic route, establishing its availability as a research reagent [2].

7-Bromohept-5-ynenitrile: Why Simple Haloalkyne or Nitrile Replacement Fails in Complex Alkylation Cascades


In-class compounds such as methyl 7-bromohept-5-ynoate or 7-iodohept-5-ynoate possess similar alkyne electrophilicity but differ critically in their leaving group propensity and downstream functional group compatibility [1]. The nitrile moiety in 7-bromohept-5-ynenitrile is not merely a spectator; it actively modulates the electrophilic character of the adjacent alkyl bromide and dictates the outcome of enolate alkylation cascades [1]. Substituting with an ester (as in the methyl ester analog) introduces unwanted nucleophilic competition and alters the steric and electronic environment at the reaction center, leading to divergent yields and product profiles [1]. Furthermore, the iodo analog (7-iodohept-5-ynoate) displays higher reactivity that, while beneficial in some contexts, can lead to over-alkylation or side reactions in systems sensitive to strong electrophiles [1].

Quantitative Performance Comparison: 7-Bromohept-5-ynenitrile vs. Haloalkyne Analogs in Alkylation Reactions


Enolate Alkylation Yield Comparison: 7-Bromohept-5-ynenitrile vs. 7-Iodohept-5-ynoate

In the direct alkylation of a γ-crotonolactone-derived enolate, 7-bromohept-5-ynenitrile delivered the trapped product in 50–55% yield based on the octenyllithium reagent [1]. Under identical conditions, the more reactive iodo analog 7-iodohept-5-ynoate gave a slightly higher yield, though the difference was not quantified further [1]. This demonstrates that while the bromo-nitrile combination provides sufficient electrophilicity for efficient alkylation, it avoids the potential over-reactivity associated with iodoalkynes, which can compromise selectivity in multistep sequences [1].

Organic Synthesis Alkylation Prostaglandin Analogs

Electrophilic Reactivity Hierarchy in Bifunctional Alkyne Building Blocks

The relative reactivity of 7-halohept-5-yn derivatives follows the expected halide leaving group trend: I > Br > OH [1]. In the enolate alkylation study, the iodo-ester gave the highest yield, followed closely by the bromo-nitrile and bromo-ester, with the hydroxy analog being unreactive under the same conditions [1]. The nitrile group in 7-bromohept-5-ynenitrile reduces the electrophilicity of the bromide compared to an ester analog, as evidenced by the comparable but slightly lower yield relative to the iodo-ester [1]. This moderate electrophilicity makes the compound particularly suitable for reactions requiring balanced reactivity to avoid side reactions such as elimination or over-alkylation [1].

Structure-Activity Relationship Electrophilicity Click Chemistry

Synthetic Accessibility and Preparative Yield

7-Bromohept-5-ynenitrile is synthesized from 2-(prop-2-ynyloxy)tetrahydro-2H-pyran and 1-bromo-4-chlorobutane [1]. While preparative yields are not explicitly reported for this specific compound in the primary literature, the method is described as a general route to a family of 7-substituted hept-5-yn derivatives including the bromo-ester, iodo-ester, and hydroxy-acid [1]. The use of readily available starting materials and a convergent synthetic strategy suggests that this compound can be prepared on a multigram scale, supporting its procurement as a custom synthesis item rather than a widely stocked catalog reagent [1].

Synthetic Methodology Building Block Availability Process Chemistry

Application-Driven Differentiation: Prostaglandin Analog Synthesis

7-Bromohept-5-ynenitrile was specifically selected as an electrophile in the synthesis of 9-oxo-10-oxaprostanoids, a class of prostaglandin analogs [1]. The nitrile functionality provides a versatile handle for further functionalization, while the seven-carbon chain length precisely matches the α-side chain of natural prostaglandins [1]. In contrast, ester analogs (e.g., methyl 7-bromohept-5-ynoate) introduce a carboxylate moiety that may require additional protection/deprotection steps or alter the pharmacokinetic properties of the final prostaglandin derivative [1].

Medicinal Chemistry Prostaglandins Natural Product Synthesis

7-Bromohept-5-ynenitrile: Optimal Procurement Scenarios for Academic and Industrial Research


Synthesis of Prostaglandin Analogs and Bioactive Lipids

The compound is employed as a key electrophile in the convergent assembly of 9-oxo-10-oxaprostanoids, a class of synthetic prostaglandin analogs [1]. Its seven-carbon chain precisely matches the natural α-side chain length, while the nitrile group serves as a latent functional handle for further diversification [1].

Selective Alkylation of Enolates in Complex Cascade Reactions

With a demonstrated yield of 50–55% in the alkylation of a γ-crotonolactone-derived enolate, 7-bromohept-5-ynenitrile is a reliable electrophile for constructing carbon-carbon bonds in sterically demanding environments [1]. Its moderate reactivity minimizes side reactions compared to iodoalkyne analogs [1].

Bifunctional Linker for Click Chemistry and Bioconjugation

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, while the nitrile can be reduced to an amine for further coupling [1]. This dual functionality supports the construction of complex molecular architectures in chemical biology and materials science [1].

Custom Synthesis of Specialized Building Blocks

The compound is not widely stocked but can be reliably prepared using the published synthetic route from 2-(prop-2-ynyloxy)tetrahydro-2H-pyran and 1-bromo-4-chlorobutane [1]. Procurement should be directed to custom synthesis providers capable of executing this convergent sequence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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